(Thian-3-yl)hydrazine

Description

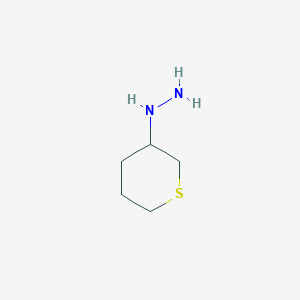

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H12N2S |

|---|---|

Molecular Weight |

132.23 g/mol |

IUPAC Name |

thian-3-ylhydrazine |

InChI |

InChI=1S/C5H12N2S/c6-7-5-2-1-3-8-4-5/h5,7H,1-4,6H2 |

InChI Key |

ANJZJUPUJVJQDE-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CSC1)NN |

Origin of Product |

United States |

Mechanistic Investigations of Reactions Involving Thian 3 Yl Hydrazine and Its Analogues

Fundamental Organic Reaction Mechanisms

The reactivity of (Thian-3-yl)hydrazine is governed by the nucleophilic nature of its hydrazine (B178648) moiety. This dictates its participation in a variety of fundamental organic reactions, the mechanisms of which are explored below.

The formation of a hydrazone from the reaction of a hydrazine, such as this compound, with an aldehyde or ketone is a classic example of a nucleophilic addition-elimination reaction. soeagra.commasterorganicchemistry.com The generally accepted mechanism proceeds through a two-step process. fiveable.me

The reaction is initiated by the nucleophilic attack of the terminal nitrogen atom of the hydrazine on the electrophilic carbonyl carbon of the aldehyde or ketone. soeagra.comfiveable.me This step is often catalyzed by acid, which protonates the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon. soeagra.comnih.gov This attack leads to the formation of a tetrahedral intermediate known as a carbinolamine. nih.govresearchgate.net

Following the initial addition, a molecule of water is eliminated. soeagra.com This elimination step is also typically acid-catalyzed. Protonation of the hydroxyl group in the carbinolamine intermediate converts it into a good leaving group (water). masterorganicchemistry.comnih.gov The lone pair of electrons on the adjacent nitrogen atom then forms a double bond with the carbon, expelling the water molecule and forming a protonated imine, which is subsequently deprotonated to yield the final hydrazone product. soeagra.comnih.gov

Protonation of the carbonyl oxygen (acid-catalyzed).

Nucleophilic attack by the hydrazine.

Proton transfer to form a neutral carbinolamine. masterorganicchemistry.com

Protonation of the hydroxyl group. nih.gov

Elimination of water to form a protonated hydrazone.

Deprotonation to yield the final hydrazone.

This mechanism is fundamental to understanding the reactivity of this compound with a wide array of carbonyl-containing compounds.

Proton transfer is a critical component in the mechanism of imine and hydrazone formation, and the reaction is subject to both general acid and general base catalysis. nih.govresearchgate.net The rate of these reactions is highly dependent on the pH of the reaction medium.

At very low pH, the hydrazine nucleophile becomes fully protonated, rendering it non-nucleophilic and thus slowing down or inhibiting the initial addition step. nih.gov Conversely, at high pH, while the nucleophile is readily available, the carbonyl group is not activated by protonation, and the elimination of the hydroxide (B78521) ion (a poor leaving group) from the carbinolamine intermediate is slow. masterorganicchemistry.com Therefore, these reactions are often carried out under mildly acidic conditions to achieve an optimal balance. youtube.com

Catalysis plays a significant role in accelerating these reactions. Aniline has been a classical catalyst for such transformations. acs.org More recently, studies have shown that ortho-substituted anilines, such as anthranilic acids, are superior catalysts. acs.org The enhanced catalytic activity is attributed to the ability of the ortho substituent to act as an intramolecular proton donor during the reaction, facilitating the necessary proton transfers at the transition state. acs.org For instance, the carboxylic acid group in anthranilic acid can facilitate the protonation and deprotonation steps involved in the formation of the carbinolamine and its subsequent dehydration. acs.org The pKa of the proton donor group is a crucial factor, with optimal catalysis often observed when the pKa is close to the pH of the biological buffer. acs.org

The general mechanism for catalysis involves the catalyst facilitating the proton transfer steps, thereby lowering the activation energy for both the addition and the elimination stages of the reaction. researchgate.net This understanding is crucial for optimizing the synthesis of hydrazones derived from this compound.

The Wolff-Kishner reduction is a powerful method for the deoxygenation of aldehydes and ketones to their corresponding alkanes. byjus.comlibretexts.org The reaction involves the initial formation of a hydrazone, followed by its decomposition under basic conditions at high temperatures. fiveable.meresearchgate.net The use of a pre-formed hydrazone, such as one derived from this compound, can offer advantages like reduced reaction times and milder reaction conditions. byjus.com

The mechanism of the reduction of the hydrazone intermediate proceeds as follows:

Deprotonation of the N-H bond: A strong base, typically potassium hydroxide, deprotonates the terminal nitrogen of the hydrazone, forming a hydrazone anion. libretexts.orglibretexts.org

Resonance and Protonation: The hydrazone anion has a resonance structure that places the negative charge on the carbon atom. libretexts.orglibretexts.org This carbanionic species is then protonated by a protic solvent (like ethylene (B1197577) glycol, which is often used as the high-boiling solvent) to form a neutral intermediate with a nitrogen-nitrogen double bond. byjus.comlibretexts.orglibretexts.org

Second Deprotonation: The base then removes the second, less acidic N-H proton, again forming an anion. libretexts.orglibretexts.org

Elimination of Nitrogen Gas: This step is the driving force of the reaction. The anion collapses, leading to the formation of a very stable dinitrogen molecule (N₂) and a carbanion. byjus.comlibretexts.org

Final Protonation: The resulting carbanion is subsequently protonated by the solvent to yield the final alkane product. byjus.comlibretexts.orglibretexts.org

The rate-determining step is often the formation of the carbon-hydrogen bond in the hydrazone anion. byjus.com Electron-withdrawing substituents can hinder the reaction by making the N-H bond more difficult to break. byjus.com

| Step | Description | Key Intermediates |

| 1 | Formation of Hydrazone | Hydrazone |

| 2 | Deprotonation of Hydrazone | Hydrazone anion |

| 3 | Protonation of Carbon | Neutral N=N intermediate |

| 4 | Second Deprotonation | Anion with N=N bond |

| 5 | Elimination of N₂ | Carbanion, Nitrogen gas |

| 6 | Protonation of Carbanion | Alkane |

Table 1: Mechanistic Steps of the Wolff-Kishner Reduction

Mechanisms of Heterocyclic Ring Formation

This compound serves as a valuable building block for the synthesis of various heterocyclic compounds, particularly pyrazoles and triazoles. The mechanisms of these cyclization reactions are key to controlling the structure and regiochemistry of the final products.

Pyrazole (B372694) Synthesis: Pyrazoles are commonly synthesized through the condensation of a hydrazine with a 1,3-dicarbonyl compound or its equivalent. beilstein-journals.orgresearchgate.net The reaction with an unsymmetrical 1,3-dicarbonyl compound and a substituted hydrazine like this compound can potentially lead to two regioisomeric pyrazoles.

The mechanism involves the initial, and typically more rapid, reaction of the more nucleophilic nitrogen of the hydrazine with the more electrophilic carbonyl group of the 1,3-dicarbonyl compound to form a hydrazone intermediate. researchgate.net This is followed by an intramolecular cyclization where the other nitrogen atom attacks the remaining carbonyl group. Subsequent dehydration of the resulting cyclic intermediate, a 5-hydroxypyrazoline, leads to the formation of the aromatic pyrazole ring. researchgate.net The dehydration steps are generally considered irreversible and thus kinetically control which isomer is formed. researchgate.net

Triazole Synthesis: The formation of 1,2,3-triazoles can be achieved through various synthetic routes. One common method involves the [3+2] cycloaddition reaction between an azide (B81097) and an alkyne. organic-chemistry.org Another approach involves the cyclization of suitable precursors. For instance, the reaction of hydrazonoyl halides with nitrile imines can provide pyrazole derivatives, and variations of this chemistry can lead to triazoles. organic-chemistry.org The synthesis of 1,2,4-triazole (B32235) derivatives can be accomplished by reacting hydrazines with appropriate precursors. For example, the reaction of 4-hydrazinopyrazolopyrimidines with aldehydes, followed by oxidative cyclization, can yield fused triazole systems. imist.ma

Regioselectivity is a critical aspect of the synthesis of substituted heterocycles from unsymmetrical starting materials. In the context of this compound, the two nitrogen atoms of the hydrazine moiety are not equivalent, and their differential reactivity, along with the nature of the other reactant, dictates the final structure of the product.

In Pyrazole Synthesis: When this compound reacts with an unsymmetrical 1,3-diketone, the regioselectivity of the cyclization is determined by which nitrogen atom attacks which carbonyl group. This is influenced by both electronic and steric factors. For example, in the reaction of aryl or heteroarylhydrazines with fluorinated β-diketones, the regiochemical outcome is highly dependent on the reaction conditions. researchgate.net A detailed study on the reaction of trifluoroacetylated acetylenes with hydrazines found that the regioselectivity could be controlled by the choice of solvent. acs.org Highly polar protic solvents favored the formation of 3-trifluoromethylpyrazoles, while polar aprotic solvents led to the 5-CF₃-substituted isomers. acs.org This suggests that the solvent plays a key role in mediating the proton transfers and stabilizing the transition states leading to the different regioisomers.

Mechanistic studies have proposed that the initial hydrazone formation is followed by cyclization. acs.org The regioselectivity can be rationalized by considering the relative electrophilicity of the two carbonyl carbons in the diketone and the relative nucleophilicity of the two nitrogen atoms in the substituted hydrazine. The thianyl group in this compound will exert an electronic and steric influence on the adjacent nitrogen atom, affecting its nucleophilicity and thereby influencing the regiochemical outcome of the cyclization.

In Triazole Synthesis: The regioselectivity in triazole formation is also a significant consideration. For example, in the synthesis of 1,2,3-triazolo[1,5-a]pyrazines, intramolecular cyclization of diazo intermediates has been utilized. mdpi.com The position of the initial functional groups on the starting materials directs the cyclization to afford a specific regioisomer.

| Reactant 1 | Reactant 2 | Heterocycle | Factors Influencing Regioselectivity |

| This compound | Unsymmetrical 1,3-Diketone | Pyrazole | Electronic/steric nature of substituents, solvent, catalyst |

| This compound | Precursor with two electrophilic centers | Triazole | Nature of leaving groups, reaction conditions |

| Azide | Alkyne | 1,2,3-Triazole | Electronic nature of substituents on both reactants |

Table 2: Factors Affecting Regioselectivity in Heterocycle Formation

Redox Chemistry and Hydrazine-Halogen Exchange

Hydrazine and its derivatives are well-known reducing agents, and their redox chemistry is central to many synthetic transformations. They also participate in more complex substitution reactions like hydrazine-halogen exchanges.

Hydrazine hydrate (B1144303) is a powerful reducing agent used for the conversion of various functional groups, most notably the reduction of nitro and azo compounds to primary amines. jrespharm.comdergipark.org.tr This reduction is a crucial step in the synthesis of pharmaceuticals, dyes, and polymers. dergipark.org.tr The reaction can be performed with or without a catalyst, although catalysts like Raney nickel, palladium on carbon (Pd/C), or even commercial zinc dust are often employed to improve efficiency. jrespharm.comresearchgate.netresearchgate.net

The mechanism for the reduction of nitro compounds is believed to proceed in a stepwise manner, involving nitroso and hydroxylamine (B1172632) intermediates before yielding the final amine. mdpi.com In the case of azo compounds (-N=N-), hydrazine hydrate facilitates the reductive cleavage of the nitrogen-nitrogen double bond to afford two corresponding primary amines. jrespharm.comresearchgate.net This method is often chemoselective, leaving other reducible groups in the molecule, such as esters or halides, intact under specific conditions. researchgate.net The proposed mechanism for the uncatalyzed reduction of azo compounds involves the formation of a hydrazo intermediate which then undergoes further reduction and cleavage. jrespharm.com

As a derivative, this compound is expected to possess similar reducing capabilities, acting as a hydrogen donor in analogous transformations, although its specific efficacy and selectivity would require experimental verification.

A more recent development in hydrazine chemistry is the traceless hydrazine-halogen exchange strategy, which allows for the synthesis of N=N containing compounds like azobenzenes and benzo[c]cinnolines from hydrazine hydrate and aryl iodonium (B1229267) or bromonium salts. organic-chemistry.orgnih.gov This one-pot reaction is typically promoted by an anhydride (B1165640) (e.g., phthalic anhydride) and a copper catalyst. organic-chemistry.orgnih.gov

The proposed mechanism for this complex transformation involves several key steps: organic-chemistry.orgnih.gov

Diacylation: Hydrazine hydrate first reacts with the anhydride to form a diacylated hydrazine intermediate. This step activates the hydrazine.

N,N'-Diarylation: The acylated hydrazine then undergoes a copper-catalyzed double N-arylation with the iodonium salt. This forms two new carbon-nitrogen bonds.

Deacylation/Oxidation: The final phase involves the cleavage of the acyl groups and oxidation to form the stable N=N double bond of the final product.

This strategy effectively converts the N₂H₄ unit into a diarylated -N=N- bridge. The mechanism has been supported by the isolation of intermediates and by tracking the reaction progress using mass spectrometry. organic-chemistry.orgnih.gov

Kinetics and Reaction Dynamics

Understanding the kinetics and dynamics of reactions involving hydrazines is crucial for optimizing reaction conditions and elucidating complex mechanisms.

Kinetic studies of hydrazine-based reactions have been conducted across various contexts, from classic named reactions to industrial applications. The rate of hydrazine reactions is influenced by parameters such as reactant concentration, temperature, pH, and the presence of catalysts. iaea.org

For example, kinetic analysis of the Knorr pyrazole synthesis (reaction of a hydrazine with a 1,3-diketone) using transient flow methods revealed unexpectedly complex reaction pathways, including autocatalysis. rsc.org Gas-phase studies on the reaction of protonated hydrazine with carbonyl compounds showed that for most carbonyls, the rate coefficients for the initial adduct formation are very high, approaching the maximum collisional rate coefficients. nih.gov However, the subsequent step of hydrazone formation can be the rate-limiting step. nih.gov

The kinetics of hydrazine oxidation have also been extensively studied. The reaction of hydrazine with iodine is rapid, with a specific reaction rate of 5.16 x 10³ M⁻¹s⁻¹ at 25°C. orientjchem.org In contrast, oxidation by oxygen at ambient temperature is very slow. iaea.org The degradation of hydrazine with hydrogen peroxide can be significantly accelerated by catalysts like copper sulfate (B86663) (CuSO₄) or potassium permanganate (B83412) (KMnO₄), with reaction rates being highly dependent on temperature and catalyst concentration. iaea.org Studies on the reaction of hydrazine with 2-hydroxy-1-naphthaldehyde (B42665) showed that the reaction follows pseudo-first-order kinetics, but the rate-determining step depends on which reactant is in excess. niscpr.res.in

Table 2: Summary of Kinetic Findings in Hydrazine-Based Reactions This table is interactive. Click on the headers to sort.

| Reaction System | Key Kinetic Findings | Method | Reference |

|---|---|---|---|

| Phenyl hydrazine + 1,3-Diketones (Knorr Synthesis) | Complex pathways, evidence of autocatalysis. | Transient Flow Methods, HPLC-MS | rsc.org |

| Protonated Hydrazine + Carbonyls (Gas Phase) | Adduct formation is rapid; hydrazone formation can be rate-limiting. | SIFT-CIMS, DFT Calculations | nih.gov |

| Hydrazine + Iodine (Aqueous) | Rapid second-order reaction (k = 5.16 x 10³ M⁻¹s⁻¹ at 25°C). | Potentiometry | orientjchem.org |

| Hydrazine + H₂O₂ (Aqueous) | Rate is slow, but catalyzed effectively by CuSO₄ or KMnO₄. Rate increases with temperature. | Spectrophotometry | iaea.org |

The elucidation of complex reaction mechanisms often hinges on the direct observation and characterization of transient intermediates. Modern analytical techniques have been instrumental in tracking the progress of hydrazine-based reactions in real-time.

In the study of the Knorr pyrazole synthesis, High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) was used to detect key intermediates. rsc.org The analysis confirmed the presence of mono-addition intermediates (a single hydrazine molecule added to the diketone) and, in some cases, di-addition intermediates, suggesting their formation is influenced by steric effects. rsc.org These intermediates can exist in either an open-chain or a more stable closed, cyclic form (e.g., a 5-hydroxy-∆²-pyrazoline). rsc.orgresearchgate.net

For the hydrazine-halogen exchange strategy, time-dependent electrospray ionization mass spectrometry (TD ESI-MS) proved to be a powerful tool. organic-chemistry.orgnih.gov This technique allowed for the detection of most of the proposed intermediates in the reaction mixture, providing strong evidence for the multi-step mechanism. Notably, researchers were able to detect a crucial copper(III) complex, [CuIII(iodobiphenyl)(bipy)I]⁺, which supports an oxidative addition pathway of the cyclic iodonium salt to the copper catalyst. nih.gov Another detected intermediate, a copper(I) complex formed via ligand exchange with the hydrazide, suggested a two-path initial activation process. nih.gov

Theoretical and Computational Chemistry Studies on Thian 3 Yl Hydrazine and Analogues

Electronic Structure and Reactivity Analysis

Understanding the electronic structure of a molecule is fundamental to predicting its reactivity. Computational methods allow for the detailed mapping of electron distribution, orbital energies, and electrostatic potentials, which collectively dictate how a molecule will interact with other chemical species.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost, making it particularly well-suited for medium-sized organic molecules like (Thian-3-yl)hydrazine. imist.ma A common approach involves using hybrid functionals, such as Becke's three-parameter Lee-Yang-Parr (B3LYP), paired with a basis set like 6-31G(d,p) to perform geometry optimizations and calculate molecular properties. imist.maimist.ma

For this compound and its analogues, DFT calculations are used to determine key structural parameters, atomic charges, dipole moments, and molecular orbital energies. imist.ma The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. indexcopernicus.comas-proceeding.com A smaller gap generally implies higher reactivity.

DFT is also employed to map out potential energy surfaces for chemical reactions. By calculating the energies of reactants, products, and intermediate structures, researchers can delineate reaction pathways. This is critical for studying mechanisms such as decomposition, which could involve N-N or N-H bond cleavage. rsc.org For instance, studies on hydrazine (B178648) decomposition on metal surfaces have used DFT to analyze reaction barriers for each elementary step, revealing that N-N bond decoupling is often the preferred pathway. rsc.org Similarly, DFT can be used to predict regions of a molecule that are susceptible to electrophilic or nucleophilic attack by analyzing the molecular electrostatic potential (MEP) and condensed Fukui functions. nih.govnih.gov

| Compound Analogue | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

|---|---|---|---|

| Phenylhydrazine | -5.89 | -0.21 | 5.68 |

| Cyclohexylhydrazine | -6.15 | 1.54 | 7.69 |

| This compound (Estimated) | -6.05 | 1.20 | 7.25 |

Ab initio molecular orbital methods are derived directly from theoretical principles without the inclusion of experimental data. These "first-principles" calculations, while computationally more demanding than DFT, can provide highly accurate results for electronic states and reaction mechanisms. researchgate.net Methods like Hartree-Fock (HF) and post-Hartree-Fock methods such as Møller-Plesset perturbation theory (MP2) are used to study systems where electron correlation is critical. acs.org

For hydrazine and its derivatives, ab initio calculations have been used to investigate electronic states, ionization potentials, and the structures of radical cations. researchgate.net Such studies are crucial for understanding oxidation mechanisms, which are fundamental to the reactivity of hydrazines. researchgate.net For example, ab initio methods can be applied to model the interaction of this compound with an oxidizing agent, elucidating whether the reaction proceeds via hydrogen elimination or another pathway. researchgate.net Furthermore, these methods are valuable for studying non-covalent interactions, such as hydrogen bonding in clusters of hydrazine molecules, revealing cooperative effects that influence their bulk properties. acs.org

Semi-empirical methods offer a computationally efficient alternative to DFT and ab initio calculations, making them suitable for very large molecular systems or extensive conformational sampling. nih.gov These methods, such as PM3 (Parametric Method 3), are based on the Hartree-Fock formalism but use parameters derived from experimental data to simplify calculations, primarily by neglecting certain electron-electron repulsion integrals (Neglect of Diatomic Differential Overlap, NDDO). uomustansiriyah.edu.iquni-muenchen.de

PM3 is a reparameterization of the AM1 method and is used to calculate molecular properties like heats of formation and geometries. nih.gov While less accurate than higher-level methods, PM3 is a powerful tool for initial mechanistic exploration. uni-muenchen.de For a molecule like this compound, PM3 could be used to quickly screen multiple potential reaction pathways or conformational isomers to identify low-energy structures. These structures can then serve as starting points for more accurate optimization using DFT or ab initio methods. The speed of semi-empirical methods allows for the rationalization of complex reaction mechanisms by providing a broad overview of the potential energy landscape. uomustansiriyah.edu.iq

Computational Reaction Kinetics and Dynamics

Beyond static electronic properties, computational chemistry can model the energetic and stereochemical course of a reaction, providing quantitative predictions of reaction rates and product distributions.

The rate of a chemical reaction is exponentially dependent on its activation energy, also known as the energy barrier. nih.gov According to Transition State Theory (TST), this barrier is the energy difference between the reactants and the transition state (TS)—a transient, high-energy species that represents the point of maximum energy along the minimum energy reaction path. nih.gov

Computational methods are essential for locating and characterizing these fleeting transition states. warwick.ac.uk By optimizing the geometry to find a first-order saddle point on the potential energy surface (a structure with one imaginary vibrational frequency), researchers can calculate the activation energy for a specific reaction step. joaquinbarroso.com For this compound, this could involve modeling the transition states for its synthesis, decomposition, or reaction with other molecules. For instance, DFT calculations on the decomposition of hydrazine have identified the transition states for N-H and N-N bond scission, allowing for a comparison of the activation energies for these competing pathways. rsc.org Such studies reveal that the energy barrier for N-N bond cleavage is often lower, making it the more kinetically favorable route. rsc.org

| Reaction Pathway | Description | Calculated Activation Energy (kJ/mol) |

|---|---|---|

| N-N Bond Scission | Cleavage of the bond between the two nitrogen atoms to form two amino radicals. | ~250-270 |

| N-H Bond Scission | Cleavage of a nitrogen-hydrogen bond to form a hydrazinyl radical and a hydrogen atom. | ~360-380 |

| H2 Elimination | Concerted elimination of a hydrogen molecule to form diazene. | ~300-320 |

Many chemical reactions can produce multiple stereoisomeric products. Predicting which stereoisomer will be the major product is a significant challenge that computational chemistry can address. The stereochemical outcome of a reaction is determined by the relative energy barriers of the transition states leading to the different products. nih.gov The pathway with the lower activation energy will be faster and thus yield the major product.

Computational modeling can be used to calculate the energies of these competing diastereomeric or enantiomeric transition states. acs.org For reactions involving the chiral this compound, theoretical calculations could predict the stereoselectivity of its reactions. For example, in a cyclization reaction, computational models can determine whether the kinetically controlled pathway favors the formation of a more stable product. nih.gov By comparing the transition state energies for pathways leading to different stereoisomers, a prediction of the product ratio (e.g., the enantiomeric excess, ee) can be made. This approach is invaluable in asymmetric catalysis for screening ligands and predicting their effectiveness in inducing stereoselectivity. acs.org

Conformational Analysis and Tautomerism

Computational Studies of Molecular Conformations

The thiane (B73995) ring, a six-membered heterocycle containing a sulfur atom, is known to adopt a chair conformation as its most stable arrangement, analogous to cyclohexane. Computational studies on related sulfur-containing heterocycles, such as thiaoxacyclohexanes, have consistently identified the chair form as the global minimum on the potential energy surface, significantly more stable than twist or boat conformations. For the hydrazine substituent attached to the C3 position of the thiane ring, two primary chair conformations are possible: one with the hydrazine group in an equatorial position and another with it in an axial position. In substituted cyclohexanes and related heterocycles, the equatorial orientation is generally favored for substituents to minimize destabilizing steric interactions, specifically 1,3-diaxial repulsions with other axial hydrogens on the ring. Therefore, the equatorial conformer of this compound is predicted to be the more stable of the two chair forms.

The conformation of the exocyclic hydrazine group itself is another critical factor. Ab initio calculations on the parent hydrazine molecule (H₂N-NH₂) have shown that its equilibrium conformation is not planar. The molecule adopts a gauche conformation with a dihedral angle of approximately 95°. doi.org The rotation around the nitrogen-nitrogen single bond is subject to specific energy barriers. The barrier to rotation through the syn (eclipsed) conformation is calculated to be around 12.0 kcal/mol, while the barrier for rotation through the anti (trans) conformation is much lower, at about 1.6 kcal/mol. doi.org Additionally, the nitrogen atoms in hydrazine are pyramidal, and the barrier to pyramidal inversion at one nitrogen atom is computed to be 6.1 kcal/mol. doi.org These computational findings suggest that the (thian-3-yl) substituent will influence these rotational and inversional barriers, but the fundamental conformational preferences of the N-N bond will persist.

| Parameter | Calculated Energy (kcal/mol) | Description |

|---|---|---|

| Syn Rotational Barrier | 12.0 | Energy required to rotate through the eclipsed (0° dihedral angle) conformation. |

| Anti Rotational Barrier | 1.6 | Energy required to rotate through the anti-periplanar (180° dihedral angle) conformation. |

| Pyramidal Inversion Barrier | 6.1 | Energy barrier for the inversion of the lone pair and hydrogen atoms at one nitrogen center. |

Investigation of Tautomeric Equilibria in Hydrazine Derivatives

Hydrazine derivatives can exhibit prototropic tautomerism, where isomers differ in the location of a proton. For compounds like this compound, the most significant equilibrium to consider is the amino-imino tautomerism. This involves the migration of a proton from one nitrogen atom to another, resulting in two distinct forms: the amino form, which is this compound itself, and a potential imino tautomer.

Computational studies on analogous heterocyclic hydrazine systems provide significant insight into the likely tautomeric equilibrium for this compound. Theoretical investigations on a variety of α-N-heterocyclic hydrazones have shown that while different tautomeric structures are possible, the amino tautomer is often overwhelmingly favored. rsc.org For instance, in a study of quinoline (B57606) derivatives in solution, the equilibrium was found to consist of more than 90% of the amino tautomer. rsc.org

Further evidence comes from computational work on 4-hydrazinoquinazolines. Using MP2 level theory, researchers investigated the energetics and relative stabilities of different tautomers in the gas phase and in various solvents. dnu.dp.ua Their findings consistently showed that 4-hydrazinoquinazoline (B1199610) exists predominantly as the amino form. The imino tautomers were calculated to be significantly higher in energy, indicating that they are thermodynamically disfavored. This preference for the amino form is a common feature among many hydrazine derivatives. dnu.dp.ua

The relative stability of the amino tautomer can be attributed to the electronic structure and bond energies. The amino form typically benefits from greater resonance stabilization and more favorable bond arrangements compared to the charge-separated or strained nature of potential imino tautomers. Density Functional Theory (DFT) studies on other hydrazone systems have also concluded that while tautomerization is possible, the hydrazone (amino-type) form is generally the most stable. nih.govresearchgate.net By analogy with these comprehensive computational studies on related structures, this compound is strongly predicted to exist almost exclusively in its amino tautomeric form under standard conditions.

| Compound/Tautomer Type | Relative Energy (kcal/mol) | Conclusion |

|---|---|---|

| 4-Hydrazinoquinazoline (Amino Form) | 0.0 (Reference) | The amino form is the most stable tautomer. dnu.dp.ua |

| Imino Tautomer | > 5.0 | |

| α-N-Heterocyclic Hydrazone (Amino Form) | Predominant (>90%) | Equilibrium strongly favors the amino form in solution. rsc.org |

| Imino Tautomer | Minor Component (<10%) |

Analytical and Spectroscopic Characterization Methodologies in Hydrazine Derivative Research

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental to the structural determination of novel compounds. By interacting with molecules at the atomic and electronic levels, these techniques provide detailed information about the connectivity of atoms, functional groups, and electronic environments.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N)

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. For (Thian-3-yl)hydrazine, ¹H and ¹³C NMR would provide critical data for structural confirmation.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the protons on the thiane (B73995) ring and the hydrazine (B178648) moiety. The chemical shifts are influenced by the electronegativity of the adjacent sulfur and nitrogen atoms. Protons on carbons alpha to the sulfur atom (C2 and C6) would likely appear further downfield compared to other methylene (B1212753) protons on the ring. chemicalbook.com The methine proton at the C3 position, being attached to the carbon bearing the hydrazine group, would also exhibit a characteristic downfield shift. The protons of the -NH and -NH₂ groups would appear as broad signals whose chemical shifts can be dependent on solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. bhu.ac.inlibretexts.org For this compound, five distinct signals would be expected, corresponding to the five carbon atoms of the thiane ring. Similar to ¹H NMR, carbons bonded to the heteroatoms (C2, C6, and C3) would be deshielded and appear at higher chemical shifts (further downfield). researchgate.netresearchgate.net The chemical shifts for sp³ hybridized carbons typically range from 0 to 77 ppm. youtube.com

¹⁵N NMR Spectroscopy: While less common, ¹⁵N NMR can offer direct insight into the electronic environment of the nitrogen atoms. The two nitrogen atoms in the hydrazine group of this compound are chemically non-equivalent and would be expected to produce separate signals, providing valuable data on the hydrazine functional group.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on typical chemical shift ranges for thiane derivatives and aliphatic amines. libretexts.orgoregonstate.edupdx.educhemistrysteps.com

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C2-H | 2.6 - 2.8 | 30 - 35 |

| C3-H | 3.0 - 3.4 | 50 - 60 |

| C4-H | 1.8 - 2.2 | 25 - 30 |

| C5-H | 1.8 - 2.2 | 25 - 30 |

| C6-H | 2.6 - 2.8 | 30 - 35 |

| N-H | Variable (broad) | N/A |

| N-H₂ | Variable (broad) | N/A |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. researchgate.net

For this compound, the IR spectrum would be expected to show several characteristic absorption bands. The most prominent would be the N-H stretching vibrations from the hydrazine group, typically appearing as one or two sharp bands in the 3300-3500 cm⁻¹ region. researchgate.netosti.gov The C-H stretching vibrations of the methylene groups in the thiane ring would be observed just below 3000 cm⁻¹. Other important vibrations include N-H bending (around 1600 cm⁻¹) and C-N stretching. researchgate.netresearchgate.net

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Hydrazine) | Stretching | 3300 - 3500 |

| C-H (Aliphatic) | Stretching | 2850 - 2960 |

| N-H (Hydrazine) | Bending | 1590 - 1650 |

| C-N | Stretching | 1020 - 1250 |

Mass Spectrometry (EI-MS, TD ESI-MS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and can reveal structural details through the analysis of fragmentation patterns. wikipedia.org

Electron Ionization Mass Spectrometry (EI-MS): In EI-MS, the molecule is bombarded with high-energy electrons, leading to ionization and extensive fragmentation. The fragmentation of this compound would likely proceed through several pathways. Alpha-cleavage, the breaking of a bond adjacent to a heteroatom, is a common fragmentation route for amines and sulfides. youtube.comlibretexts.orgmiamioh.edu This could involve the loss of the hydrazine group or cleavage of the thiane ring. The resulting fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure.

Tandem Mass Spectrometry (ESI-MS): Electrospray ionization (ESI) is a softer ionization technique that typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation. Tandem mass spectrometry (MS/MS) can then be used to induce and analyze the fragmentation of this selected ion. nih.govnih.gov This controlled fragmentation is invaluable for detailed structural elucidation of hydrazine derivatives.

UV-Vis Spectroscopy for Electronic Transitions

UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet or visible light, which corresponds to the promotion of electrons to higher energy orbitals. Simple aliphatic hydrazines typically show absorption maxima at wavelengths below 200 nm. researchgate.net The presence of the sulfur-containing thiane ring in this compound is not expected to introduce significant conjugation, so its primary absorption would likely remain in the far-UV region. However, the technique is useful for detecting impurities or for studying the formation of derivatives that extend conjugation, which would shift the absorption to longer wavelengths. moca.net.uaresearchgate.net

Chromatographic and Other Separation Techniques

Chromatographic techniques are essential for the separation and purification of compounds, as well as for monitoring the progress of chemical reactions.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile technique used to separate components of a mixture. libretexts.orgnih.gov In the synthesis of hydrazine derivatives, TLC is routinely used to monitor the progress of a reaction by comparing the spots of the starting materials, the reaction mixture, and the product. researchgate.netnih.gov The separation is based on the differential partitioning of the compounds between the stationary phase (e.g., silica gel) and the mobile phase (a solvent system). frontiersin.org Because many hydrazine compounds are not visible under UV light, staining agents such as ninhydrin or an iodine chamber are often used for visualization. chemicalforums.com

Future Directions and Emerging Research Avenues for Thiane Hydrazine Compounds

Development of Novel and Efficient Synthetic Routes

The synthesis of substituted hydrazines, particularly those featuring heterocyclic scaffolds like thiane (B73995), remains an area ripe for innovation. Traditional methods often face challenges such as harsh reaction conditions and the generation of significant waste. Future research will likely focus on developing more efficient, sustainable, and versatile synthetic pathways to access (Thian-3-yl)hydrazine and its derivatives.

Emerging strategies include the adoption of modern catalytic systems that have proven effective for other classes of hydrazines. Transition-metal-catalyzed reactions, for instance, offer powerful tools for constructing C–N bonds under mild conditions. acs.org Palladium-catalyzed allylic substitution reactions have been used to create N,N-disubstituted hydrazines and could be adapted for the thiane system. organic-chemistry.org Furthermore, Lewis acid transition metal catalysts, such as those based on nickel (II) and zinc (II), have been shown to effectively catalyze the formation of tetrazines from nitriles and hydrazine (B178648), suggesting their potential utility in reactions involving hydrazine derivatives. nih.govnih.gov

Another promising frontier is biocatalysis. Imine reductases (IREDs) have been successfully employed in the reductive amination of carbonyls with hydrazines to produce substituted acyclic and cyclic N-alkylhydrazines. d-nb.info This enzymatic approach could offer a green and highly selective route to chiral thiane hydrazine derivatives. Organocatalytic methods, which avoid the use of metals, are also gaining traction. For example, the synthesis of unsymmetrical tetrazines has been achieved using thiol activators like 3-mercaptopropionic acid, a strategy that could potentially be applied to thiane-based systems. acs.org

The table below summarizes potential modern synthetic methods applicable to the synthesis of this compound.

| Synthetic Method | Potential Catalysts/Reagents | Key Advantages | Relevant Findings |

| Transition-Metal Catalysis | Palladium, Nickel, Zinc, Iron, Cobalt complexes | High efficiency, mild reaction conditions, broad substrate scope. acs.orgnih.gov | Effective for C-N bond formation in various hydrazine and heterocyclic syntheses. organic-chemistry.orgnih.gov |

| Biocatalysis | Imine Reductases (IREDs) | High stereoselectivity, environmentally friendly ("green") conditions. | Successful in producing substituted cyclic N-alkylhydrazines from dicarbonyls. d-nb.info |

| Organocatalysis | Thiols (e.g., 3-mercaptopropionic acid) | Metal-free, scalable, avoids metal contamination in products. | Proven effective for synthesizing unsymmetrical tetrazines from nitriles and hydrazine. acs.org |

| Direct Reductive Hydrazination | Lewis bases (HMPA, DMAc) with reducing agents (e.g., Trichlorosilane) | Straightforward, one-pot synthesis with good atom economy. | Enables facile synthesis of 1,1-disubstituted hydrazines from ketones and aldehydes. organic-chemistry.org |

In-depth Exploration of Reaction Mechanisms and Catalysis

A deeper understanding of reaction mechanisms is crucial for optimizing existing synthetic routes and designing new catalytic systems. For this compound, future research should focus on elucidating the pathways of its formation and subsequent reactions. The use of advanced catalysts is central to this effort, as they can control selectivity and efficiency.

Transition metal catalysts, widely used in heterocyclic synthesis, operate through various mechanisms such as oxidative addition, reductive elimination, and migratory insertion. acs.org In the context of synthesizing thiane hydrazines, catalysts based on metals like iron, cobalt, palladium, and nickel could facilitate novel cyclization reactions. nih.govmdpi.com For example, the mechanism for forming 1,2,4,5-tetrazines is believed to begin with a Lewis acid-catalyzed nucleophilic attack of hydrazine on a nitrile to form an amidrazone intermediate. nih.gov A similar mechanistic investigation could reveal the key steps in forming a C-N bond at the 3-position of the thiane ring.

The synthesis of related sulfur-nitrogen heterocycles, such as 1,5,3-dithiazepanes and 1,5,3-dithiazocanes, has been achieved through the cyclocondensation of hydrazines with dithiols and formaldehyde, involving catalysts based on d- and f-elements like titanium and copper compounds. researchgate.netresearchgate.net Mechanistic studies of these systems could provide valuable insights applicable to the thiane hydrazine framework. For instance, exploring the role of Cp2TiCl2 in promoting transamination and recyclization could inspire new catalytic approaches for modifying the thiane ring system. researchgate.net

The table below outlines key areas for mechanistic and catalytic investigation.

| Area of Investigation | Catalyst Type | Mechanistic Questions to Address | Potential Impact |

| C-N Bond Formation | Transition Metals (Pd, Ni, Zn) | Role of Lewis acidity in activating the thiane ring or hydrazine; elucidation of catalytic cycles. nih.gov | Development of highly efficient and regioselective syntheses. |

| Cyclocondensation Reactions | d- and f-block elements (Ti, Sm, Co) | Nature of intermediates in multi-component reactions; role of the metal in templating the cyclization. researchgate.netresearchgate.net | Discovery of novel routes to fused or spirocyclic thiane hydrazine systems. |

| Organocatalyzed Reactions | N-Heterocyclic Carbenes (NHCs), Thiols | Elucidation of intermediates (e.g., Breslow intermediate, thioimidate esters); understanding activation modes. acs.orgresearchgate.net | Creation of metal-free, enantioselective synthetic pathways. |

| Heterogeneous Catalysis | Nickel-based catalysts, Co3Mo3N | Surface adsorption and activation of reactants; differentiation between Langmuir-Hinshelwood and Eley-Rideal mechanisms. nih.govmdpi.comresearchgate.net | Design of reusable, industrially scalable, and environmentally benign processes. |

Expansion of Computational Studies for Predictive Chemistry

Computational chemistry has become an indispensable tool for predicting reaction outcomes, understanding mechanisms, and designing new molecules. For this compound, a compound with limited experimental data, computational studies offer a powerful avenue to explore its fundamental properties and reactivity.

Density Functional Theory (DFT) calculations can be employed to investigate the thermodynamics and kinetics of potential synthetic routes. Such studies can predict activation barriers for different pathways, helping to identify the most promising reaction conditions. For example, computational studies have been used to elucidate the associative mechanism for hydrazine synthesis on Co3Mo3N surfaces, revealing a low-energy process with a barrier of 213 kJ/mol. nih.govcardiff.ac.uk Similar calculations could be applied to predict the feasibility of forming this compound via different catalytic cycles.

Beyond synthesis, computational models can predict the structural and electronic properties of the molecule itself. This includes determining the conformational preferences of the thiane ring, the rotational barriers around the N-N and C-N bonds, and the molecule's frontier molecular orbitals (HOMO/LUMO). These parameters are critical for predicting how this compound will interact with other reagents. Quantum chemical descriptors have been used to predict the properties of other hydrazine derivatives, such as their efficacy as corrosion inhibitors, demonstrating the predictive power of these methods. researchgate.net Furthermore, molecular docking studies can predict the binding affinity of this compound derivatives to biological targets, guiding the design of new therapeutic agents. mdpi.com

| Computational Approach | Objective | Information Gained | Potential Application |

| Density Functional Theory (DFT) | Elucidate reaction mechanisms and predict reaction barriers. cardiff.ac.uk | Activation energies, transition state geometries, reaction thermodynamics. | Guiding the selection of optimal catalysts and reaction conditions for synthesis. |

| Quantum Chemical Descriptors | Predict molecular properties and reactivity. researchgate.net | HOMO/LUMO energies, electrostatic potential, dipole moment. | Predicting sites of electrophilic/nucleophilic attack; assessing potential for corrosion inhibition or electronic applications. |

| Molecular Dynamics (MD) | Analyze conformational flexibility and solvent effects. | Preferred conformations of the thiane ring, stability of intermolecular interactions. | Understanding molecular shape and its influence on biological activity or material properties. |

| Molecular Docking | Predict binding modes and affinities to biological targets. mdpi.com | Binding energy, key interactions with protein active sites. | In silico screening for potential pharmaceutical applications (e.g., as enzyme inhibitors). |

Integration of this compound in Advanced Organic Synthesis Strategies

The true value of a novel building block like this compound lies in its utility for constructing more complex and functional molecules. The bifunctional nature of this compound—possessing both a nucleophilic hydrazine group and a sulfur-containing heterocycle—makes it a versatile synthon for advanced organic synthesis.

Hydrazine derivatives are well-established precursors for a wide array of N-heterocycles, which are prominent scaffolds in pharmaceuticals. iscientific.org For instance, the reaction of hydrazines with diketones or their equivalents is a classic method for synthesizing pyrazoles. nih.gov Similarly, hydrazines are key components in the synthesis of tetrazines, triazines, and other important heterocyclic systems. nih.govnih.gov The incorporation of the thiane moiety would lead to novel classes of these heterocycles, potentially imbuing them with unique physicochemical and biological properties derived from the sulfur atom. Sulfur-containing heterocycles are known to possess a broad range of medicinal attributes. nih.gov

This compound could also be employed in multicomponent reactions, where three or more reactants combine in a single step to form a complex product. This approach is highly valued for its efficiency and for rapidly building molecular diversity. The hydrazine group could participate in cascade reactions, leading to the formation of fused or spirocyclic systems incorporating the thiane ring. Such complex scaffolds are highly sought after in drug discovery programs. The chemistry of thiazinanes, for example, shows that the sulfur heterocycle can be a template for constructing complex architectures, including ferrocene-containing derivatives. nih.govsemanticscholar.org

| Synthetic Strategy | Target Molecules | Role of this compound | Potential Impact |

| Heterocycle Synthesis | Thianyl-pyrazoles, Thianyl-tetrazines, Thianyl-triazines. | Key nitrogen-containing building block. nih.govnih.gov | Creation of novel heterocyclic scaffolds with potential applications in medicine and materials science. |

| Multicomponent Reactions | Complex polycyclic and spirocyclic compounds. | Bifunctional component providing both nucleophilicity and a heterocyclic scaffold. | Rapid generation of diverse chemical libraries for high-throughput screening. |

| Cascade Cyclizations | Fused Thiane-N-heterocycles. | Initiator or participant in a sequence of intramolecular reactions. | Efficient construction of rigid, three-dimensional molecules with defined stereochemistry. |

| Bioorthogonal Chemistry | Ligation handles for bioconjugation. | Precursor to reactive moieties (e.g., tetrazines) for selective chemical reactions in biological systems. nih.gov | Development of novel probes for chemical biology and medical imaging. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.